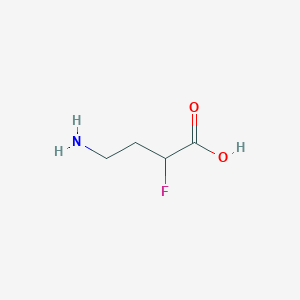

4-Amino-2-Fluorbutansäure

Übersicht

Beschreibung

4-Amino-2-fluorobutanoic acid, also known as 4-Amino-2-fluorobutanoic acid, is a useful research compound. Its molecular formula is C4H8FNO2 and its molecular weight is 121.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-2-fluorobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-fluorobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurowissenschaftliche Forschung

4-Amino-2-Fluorbutansäure: wurde hinsichtlich ihrer Wirkung auf den Transport von Gamma-Aminobuttersäure (GABA) im Gehirn untersucht. Diese Verbindung und ihre strukturellen Analoga können die Neurotransmission beeinflussen, was für das Verständnis der Gehirnfunktion und die Behandlung neurologischer Erkrankungen entscheidend ist .

Krebsbehandlung

In der Onkologie werden Derivate von This compound als potenzielle Glutamin-metabolisierende PET-Bildgebungsmittel untersucht. Diese Mittel können für die Tumordiagnose und -behandlung von Bedeutung sein und Einblicke in die Tumorproliferation und den Stoffwechsel liefern .

Stoffwechselstudien

Diese Verbindung spielt eine Rolle in Stoffwechselstudien, indem sie den Aminosäuretransport und -stoffwechsel beeinflusst. Das Verständnis ihrer Wirkung kann zu besseren Erkenntnissen über Stoffwechselstörungen und zur Entwicklung gezielter Therapien führen .

Pharmazeutische Entwicklung

This compound: wird hinsichtlich ihrer pharmazeutischen Anwendungen untersucht. Ihre strukturellen Eigenschaften und Interaktionen mit anderen Verbindungen können zur Entwicklung neuer Medikamente und Therapeutika führen .

Landwirtschaftliche Forschung

In der Landwirtschaft wird die Manipulation des Aminosäurestoffwechsels, einschließlich Verbindungen wie This compound, erforscht, um die Stickstoffeffizienz und Nachhaltigkeit von Kulturpflanzen zu verbessern .

Umweltwissenschaften

Die Umweltbelastung durch This compound und ihre Analoga ist ebenfalls Gegenstand der Forschung. Die Forschung in diesem Bereich konzentriert sich auf das Verhalten der Verbindung in Ökosystemen und ihre möglichen Auswirkungen auf die Umweltgesundheit .

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Amino-2-fluorobutanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It has been shown to interact with gamma-aminobutyric acid (GABA) transporters, influencing the transport of GABA in neural tissues . This interaction is crucial as GABA is a major inhibitory neurotransmitter in the central nervous system. Additionally, 4-Amino-2-fluorobutanoic acid can inhibit bacterial GABA aminotransferase, an enzyme involved in the degradation of GABA . This inhibition is competitive and reversible, highlighting the compound’s potential as a biochemical tool for studying GABAergic systems.

Cellular Effects

The effects of 4-Amino-2-fluorobutanoic acid on various cell types and cellular processes are profound. In neural cells, it modulates GABA transport, thereby affecting neurotransmission and neural excitability . This modulation can influence cell signaling pathways, particularly those related to inhibitory neurotransmission. Furthermore, 4-Amino-2-fluorobutanoic acid has been observed to impact gene expression related to GABA metabolism, potentially altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Amino-2-fluorobutanoic acid exerts its effects primarily through binding interactions with GABA transporters and enzymes. By binding to GABA transporters, it alters the transport dynamics of GABA across cell membranes . Additionally, its competitive inhibition of GABA aminotransferase prevents the breakdown of GABA, leading to increased levels of this neurotransmitter . These interactions underscore the compound’s role in modulating GABAergic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-fluorobutanoic acid have been studied over various time frames The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periodsIn vitro studies have shown that prolonged exposure to 4-Amino-2-fluorobutanoic acid can lead to sustained alterations in GABAergic signaling .

Dosage Effects in Animal Models

The effects of 4-Amino-2-fluorobutanoic acid vary with different dosages in animal models. At low doses, it enhances GABAergic activity without significant adverse effects. At higher doses, it can induce toxicity, manifesting as neural excitability and potential neurotoxicity . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

4-Amino-2-fluorobutanoic acid is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as GABA aminotransferase, influencing the metabolic flux of GABA This interaction can alter metabolite levels, potentially impacting overall cellular metabolism

Transport and Distribution

Within cells and tissues, 4-Amino-2-fluorobutanoic acid is transported and distributed via specific transporters and binding proteins. Its interaction with GABA transporters facilitates its movement across cell membranes, affecting its localization and accumulation . These transport dynamics are crucial for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Amino-2-fluorobutanoic acid is primarily within neural tissues, where it interacts with GABAergic systems. It is directed to specific compartments, such as synaptic vesicles, through targeting signals and post-translational modifications . This localization is essential for its activity and function in modulating neurotransmission.

Eigenschaften

IUPAC Name |

4-amino-2-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBTBJGHQPOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Amino-2-fluorobutanoic acid on the GABA transport system?

A2: Research suggests that 4-Amino-2-fluorobutanoic acid inhibits the GABA transport system in a non-competitive manner []. This means that it binds to a site distinct from the GABA binding site on the transporter protein. As a result, it reduces the transporter's efficiency, leading to decreased GABA uptake into neurons. This is in contrast to other GABA analogues like tiagabine and (R,S)nipecotic acid, which exhibit competitive inhibition by directly competing with GABA for the binding site [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)

![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)

![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)

![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)

![2-(1-naphthalenyl)-N-[2,2,2-trichloro-1-[[(2-chloroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1225313.png)

![3-(2,6-dichlorophenyl)-N-[imino(1-pyrrolidinyl)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1225320.png)

![3-[[Sulfanylidene-[[2,2,2-trichloro-1-[[(3-nitrophenyl)-oxomethyl]amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1225321.png)

![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)